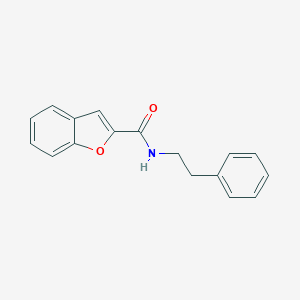
N-(2-phenylethyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethyl)-1-benzofuran-2-carboxamide (PEC) is a chemical compound that has gained attention in the scientific community due to its potential application in medicinal research. PEC is a benzofuran derivative that exhibits a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(2-phenylethyl)-1-benzofuran-2-carboxamide is not fully understood, but studies have suggested that it exerts its effects through the modulation of various neurotransmitters and receptors in the brain. This compound has been shown to increase the levels of dopamine, a neurotransmitter involved in the regulation of movement and mood. It has also been shown to modulate the activity of the GABA-A receptor, a neurotransmitter receptor involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound exhibits antioxidant properties, which may contribute to its neuroprotective effects. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-phenylethyl)-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound also exhibits a range of biochemical and physiological effects, which make it a versatile compound for use in various experiments. However, the limitations of this compound include its potential toxicity and lack of specificity for certain receptors, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-phenylethyl)-1-benzofuran-2-carboxamide. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects. In addition, future research could focus on the development of more specific this compound derivatives that target specific receptors in the brain.
Méthodes De Synthèse
N-(2-phenylethyl)-1-benzofuran-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzaldehyde with phenethylamine, followed by cyclization with acetic anhydride. This reaction yields 1-benzofuran-2-carboxylic acid, which is then converted to this compound through the addition of phenethylamine and acetic anhydride. The purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
N-(2-phenylethyl)-1-benzofuran-2-carboxamide has been studied for its potential application in medicinal research, particularly in the treatment of neurological disorders. Studies have shown that this compound exhibits neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have anticonvulsant and analgesic effects, making it a potential treatment for epilepsy and chronic pain.
Propriétés
Numéro CAS |
50635-14-8 |
|---|---|
Formule moléculaire |
C17H15NO2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
N-(2-phenylethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H15NO2/c19-17(18-11-10-13-6-2-1-3-7-13)16-12-14-8-4-5-9-15(14)20-16/h1-9,12H,10-11H2,(H,18,19) |
Clé InChI |
JNGRUCSNDOEDDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=CC=CC=C3O2 |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




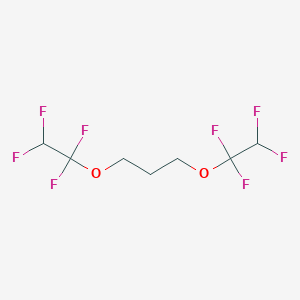
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B178630.png)
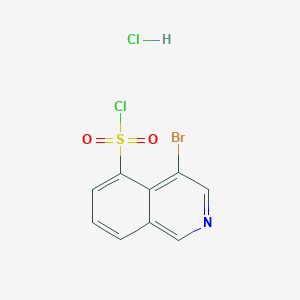
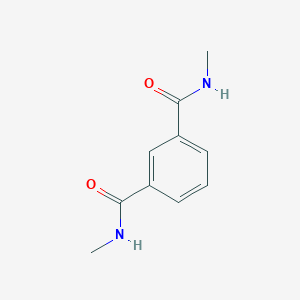
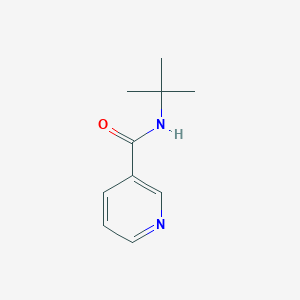
![5-bromo-6-methyl-1H-benzo[d]imidazole](/img/structure/B178645.png)


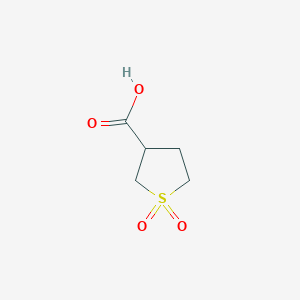
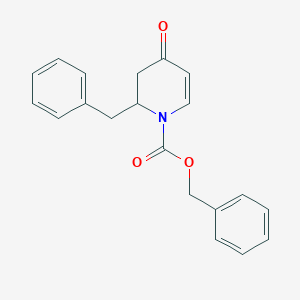
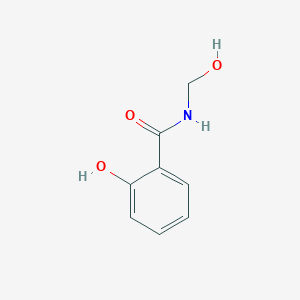
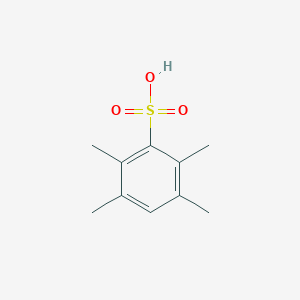
![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B178664.png)